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Compound of Interest |

4-(3-Chloro-4-fluorophenoxy)-2-
Compound Name:

methylaniline
CAS No.: 946786-08-9
Cat. No.: B1328395

Get Quote

\ J

This technical whitepaper and Safety Data Sheet (SDS) provides a comprehensive, expert-
level analysis of 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline. Designed for drug
development professionals and synthetic chemists, this guide bypasses generic safety
summaries to deliver actionable physicochemical intelligence, self-validating synthetic
methodologies, and rigorous hazard assessments.

Executive Summary & Chemical Identity

4-(3-Chloro-4-fluorophenoxy)-2-methylaniline is a highly specialized, di-halogenated diaryl
ether intermediate. Diaryl ethers are widely recognized as "privileged scaffolds" in medicinal
chemistry and agrochemical development[1]. This specific substitution pattern—featuring an
electron-withdrawing 3-chloro-4-fluoro motif on the phenoxy ring coupled with an electron-
donating ortho-methyl aniline—makes it an ideal precursor for synthesizing advanced multi-
targeted kinase inhibitors (e.g., VEGFR/PDGFR targets) where precise steric and electronic
tuning is required.

Physicochemical Profiling
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Understanding the physicochemical baseline of this compound is critical for predicting its
behavior in both synthetic workflows and biological assays. Table 1 summarizes the core
descriptors extrapolated from structural isomers and computed databases|[2].

Table 1: Physicochemical and Structural Properties

Parameter Specification

IUPAC Name 4-(3-chloro-4-fluorophenoxy)-2-methylaniline
Molecular Formula C13H1:CIFNO

Molecular Weight 251.68 g/mol

Exact Mass 251.0513 Da

LogP (Predicted) 3.8-4.1

Hydrogen Bond Donors 1 (-NH2)

Hydrogen Bond Acceptors 2 (N, O)

Physical Appearance Off-white to pale grey crystalline powder

Safety Data Sheet (SDS) & Hazard Assessment

As a halogenated aniline derivative, this compound requires rigorous safety protocols. Anilines
are notoriously toxic via dermal absorption and inhalation, carrying a high risk of inducing
methemoglobinemia upon systemic exposure[3].

Table 2: GHS Classification & Handling Protocols
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Hazard Class GHS Category Hazard Statement
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed
o H311: Toxic in contact with
Acute Toxicity (Dermal) Category 3 )
skin
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
o H319: Causes serious eye
Eye Damage/Irritation Category 2A o
irritation
_ o _ H411: Toxic to aquatic life with
Aquatic Toxicity Chronic 2

long lasting effects

» Personal Protective Equipment (PPE): Double-layer nitrile gloves, P100/N95 respiratory
protection, and handling strictly within a certified fume hood.

o Storage & Stability: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2—-8 °C
(cold-chain)[3]. Exposure to ambient light and oxygen induces auto-oxidation, leading to the
formation of dark-colored azo, azoxy, or quinone imine degradation products.

Synthetic Methodology (Self-Validating System)

The synthesis of diaryl ethers traditionally relies on transition-metal-catalyzed Ullmann or
Buchwald-Hartwig cross-couplings[4]. However, to avoid heavy metal impurities (Cu/Pd) in
pharmaceutical intermediates, a transition-metal-free Nucleophilic Aromatic Substitution (SNAr)
is preferred when an electron-withdrawing group (EWG) is present[1].

Step 1: SNAr Etherification

o Causality: The nitro group on 4-fluoro-2-methyl-1-nitrobenzene acts as a powerful EWG,
activating the para-fluorine for nucleophilic attack by the phenoxide ion of 3-chloro-4-
fluorophenol. This completely circumvents the need for copper catalysts, eliminating the risk
of trace metal contamination[4].

¢ Protocol:
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o Initiation: Charge a flame-dried, argon-purged flask with 3-chloro-4-fluorophenol (1.0 eq)
and anhydrous K2COs (1.5 eq) in anhydrous DMF (0.5 M). Stir at 25 °C for 30 minutes to
pre-form the highly nucleophilic phenoxide ion.

o Coupling: Add 4-fluoro-2-methyl-1-nitrobenzene (1.05 eq) dropwise. Elevate the
temperature to 90 °C and stir for 12 hours.

o Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is deemed complete
only when the phenol starting material peak completely disappears.

o Workup: Quench with ice water and extract with EtOAc. Wash the organic layer with 1M
NaOH (this is a critical chemical validation step to remove any unreacted phenol) and
brine. Dry over NazSOa4 and concentrate to yield the intermediate: 4-(3-chloro-4-
fluorophenoxy)-2-methyl-1-nitrobenzene.

Step 2: Chemoselective Nitro Reduction

o Causality: Standard catalytic hydrogenation (e.g., Hz with Pd/C) is strictly contraindicated for
this substrate. Palladium readily inserts into the aryl-chloride bond, causing massive
hydrodechlorination. A Béchamp-type reduction using Iron (Fe) and NH4Cl is employed
because it is highly chemoselective for the nitro group, preserving the critical 3-chloro
substituent on the phenoxy ring.

e Protocol:

o Initiation: Suspend the nitro-intermediate (1.0 eq) in a solvent mixture of EtOH/H20 (3:1
viv, 0.2 M).

o Reduction: Add Fe powder (325 mesh, 5.0 eq) and NH4Cl (2.0 eq). Reflux at 80 °C for 4
hours under vigorous mechanical stirring.

o Validation Checkpoint: TLC (Hexane:EtOAc 3:1) must show a polar, UV-active spot that
stains positive with ninhydrin (indicating a primary amine). LC-MS must confirm the
[M+H]* ion at m/z 252.05 without the presence of a dehalogenated m/z 218 peak.

o Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the
filtrate, partition between EtOAc and saturated NaHCOs, dry the organic layer, and
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recrystallize from heptane/EtOAc to yield the pure target aniline.

Mechanistic Pathway

3-Chloro-4-fluorophenol

+ 4-Fluoro-2-methyl-1-nitrobenzene

Step 1: SNAr Etherification
K2CO3, DMF, 90°C

y

4-(3-Chloro-4-fluorophenoxy)
-2-methyl-1-nitrobenzene

Step 2: Chemoselective Reduction
Fe, NHACI, EtOH/H20, 80°C

4-(3-Chloro-4-fluorophenoxy)
-2-methylaniline
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Click to download full resolution via product page

Figure 1: Two-step chemoselective synthesis pathway of 4-(3-Chloro-4-fluorophenoxy)-2-
methylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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